[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt
Overview
Description
This compound, also known as Dimethachlor Metabolite CGA 373464, is a metabolite of dimethachlor . It is the sodium salt of 2- (Sulfoacetamido) Dimoxystrobin Acetic Acid . Its molecular formula is C12H16NNaO6S and it has a molecular weight of 325.31 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [Na+].Cc1cccc ©c1N (CC (O)=O)C (=O)CS ( [O-]) (=O)=O . The InChI key is BSGUBTIVHBTTNF-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H16NNaO6S), molecular weight (325.31), and its representation in SMILES and InChI formats . Additional properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
DP2 Receptor Antagonist Applications
The sodium salt of [(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid has been identified as a crucial component in the development of DP2 receptor antagonists. These antagonists are significant in the field of inflammatory and respiratory diseases, particularly in the treatment of asthma. The patent WO2011085033 highlights the use of these compounds, especially the sodium salt, demonstrating their effectiveness in Phase I clinical trials for treating such conditions (Norman, 2011).
Interaction with Tropylium Salts
In the realm of organic chemistry, the interaction between 2,6-dimethylphenol and tropylium salts has been extensively studied. This reaction, particularly in acetic acid solution, leads to the formation of cycloheptatriene and (4-hydroxy-3,5-dimethylphenyl)tropylium salts. The yield of this reaction is influenced by the type of anion present, indicating a nuanced interplay of molecular interactions (Helden, Borg, & Bickel, 2010).
Complex Molecular Structures
The compound has been involved in the synthesis of complex molecular structures such as the one described by the title compound [Na(C25H33N2O6S2)(H2O)2], which manifests as a 'triple' internal salt with three positive and three negative charge centers. This complex structure, obtained from the reaction of sodium 4-amino-3,5-diethylbenzenesulfonate with acetylacetone in the presence of hydrochloric acid in methanol, underlines the compound's potential in creating intricate molecular architectures (Guo, Wang, Harms, & Sun, 2007).
Unique Sodium Distorted Linkage
The compound has been observed to form unique sodium distorted linkages in certain crystal structures, such as in the case of diclofenac sodium pentahydrate. This structure, characterized by its distorted Na(H2O)6 octahedral units and intricate linkage patterns, sheds light on the potential of [(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt in contributing to the formation of complex crystal arrangements and potentially influencing the properties of the resultant material (Muangsin et al., 2002).
Future Directions
The future directions for research on this compound are not specified in the search results. Given that it is a metabolite of dimethachlor and a pesticide derivative, potential areas of interest could include studying its effects on organisms and the environment, as well as exploring its potential uses in agriculture .
properties
IUPAC Name |
disodium;2-(2,6-dimethyl-N-(2-sulfonatoacetyl)anilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S.2Na/c1-8-4-3-5-9(2)12(8)13(6-11(15)16)10(14)7-20(17,18)19;;/h3-5H,6-7H2,1-2H3,(H,15,16)(H,17,18,19);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLRDBMFWSKXNZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)[O-])C(=O)CS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NNa2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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